9,10-Dimethyl-7,12-dihydro-6H-[1]benzopyrano[3,4-b]quinoxalin-6-one
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Overview
Description
9,10-Dimethyl-7,12-dihydro-6H-1benzopyrano[3,4-b]quinoxalin-6-one is a complex organic compound characterized by its unique fused ring structure. This compound is part of the extended flavonoid family, which includes molecules with one or more rings fused onto the phenyl-substituted benzopyran framework .
Preparation Methods
The synthesis of 9,10-Dimethyl-7,12-dihydro-6H-1benzopyrano[3,4-b]quinoxalin-6-one typically involves multi-step organic reactions. The synthetic routes often start with simpler aromatic compounds, which undergo various chemical transformations such as cyclization, methylation, and condensation reactions. Industrial production methods may involve the use of catalysts and specific reaction conditions to optimize yield and purity .
Chemical Reactions Analysis
This compound can undergo several types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic and nucleophilic substitution reactions are possible, depending on the functional groups present on the molecule.
Common reagents used in these reactions include acids, bases, and various organic solvents. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
9,10-Dimethyl-7,12-dihydro-6H-1benzopyrano[3,4-b]quinoxalin-6-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: Studies have explored its potential as a bioactive compound with various biological activities.
Medicine: Research is ongoing to investigate its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments
Mechanism of Action
The mechanism of action of 9,10-Dimethyl-7,12-dihydro-6H-1benzopyrano[3,4-b]quinoxalin-6-one involves its interaction with specific molecular targets and pathways. It may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific biological context .
Comparison with Similar Compounds
Similar compounds to 9,10-Dimethyl-7,12-dihydro-6H-1benzopyrano[3,4-b]quinoxalin-6-one include:
- 3,10-Dihydroxy-12-methoxy-6,6-dimethyl-7,8-dihydro-6H,9H-chromeno 3,2-ebenzoxocin-9-one
- 9,10-Dimethyl-9,10-dihydro-9,10-ethanoanthracene-2,3,6,7-tetraol
These compounds share structural similarities but differ in their specific functional groups and biological activities. The uniqueness of 9,10-Dimethyl-7,12-dihydro-6H-1benzopyrano[3,4-b]quinoxalin-6-one lies in its specific fused ring structure and the presence of dimethyl groups, which can influence its chemical reactivity and biological properties.
Properties
CAS No. |
918897-96-8 |
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Molecular Formula |
C17H14N2O2 |
Molecular Weight |
278.30 g/mol |
IUPAC Name |
9,10-dimethyl-7,12-dihydrochromeno[4,3-b]quinoxalin-6-one |
InChI |
InChI=1S/C17H14N2O2/c1-9-7-12-13(8-10(9)2)19-16-15(18-12)11-5-3-4-6-14(11)21-17(16)20/h3-8,18-19H,1-2H3 |
InChI Key |
GBYDONVKSIAEJB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1C)NC3=C(N2)C4=CC=CC=C4OC3=O |
Origin of Product |
United States |
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